4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide
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Overview
Description
4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide is a compound that features both an indole and a piperidine moiety. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . Piperidine derivatives are also crucial in medicinal chemistry due to their presence in numerous pharmacologically active compounds .
Mechanism of Action
Target of Action
The compound 4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide is a derivative of indole and piperidine . Indole derivatives have been found to bind with high affinity to multiple receptors , and compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor . Therefore, it’s likely that this compound may interact with similar targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could influence a variety of biochemical pathways
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can show various biologically vital properties .
Dosage Effects in Animal Models
It is known that indole derivatives can show various biologically vital properties .
Metabolic Pathways
It is known that indole derivatives can show various biologically vital properties .
Transport and Distribution
It is known that indole derivatives can show various biologically vital properties .
Subcellular Localization
It is known that indole derivatives can show various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide typically involves the formation of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis and catalytic hydrogenation processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the piperidine ring.
Piperidine-1-carboxamide: Contains the piperidine ring but lacks the indole moiety.
Uniqueness
4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide is unique due to the combination of both indole and piperidine moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-10-5-7-17(8-6-10)14(19)16-13-9-15-12-4-2-1-3-11(12)13/h1-4,9-10,15,18H,5-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOBLJIPPDEYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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